
(2R)-7-Phenylhept-4-en-2-yl sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-7-Phenylhept-4-en-2-yl sulfamate is an organic compound characterized by the presence of a sulfamate group attached to a hept-4-en-2-yl chain with a phenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-7-Phenylhept-4-en-2-yl sulfamate typically involves the reaction of 7-phenylhept-4-en-2-ol with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction scheme is as follows:
7-Phenylhept-4-en-2-ol+Sulfamoyl chloride→(2R)-7-Phenylhept-4-en-2-yl sulfamate+HCl
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonates.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding amine.
Substitution: The sulfamate group can be substituted by nucleophiles such as amines or alcohols under basic conditions, forming the corresponding substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfonates
Reduction: Amines
Substitution: Substituted sulfamates
Applications De Recherche Scientifique
(2R)-7-Phenylhept-4-en-2-yl sulfamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of (2R)-7-Phenylhept-4-en-2-yl sulfamate involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anti-tumor activity.
Comparaison Avec Des Composés Similaires
- 7-Phenylhept-4-en-2-yl sulfonate
- 7-Phenylhept-4-en-2-yl sulfate
- 7-Phenylhept-4-en-2-yl sulfonamide
Comparison: Compared to its analogs, (2R)-7-Phenylhept-4-en-2-yl sulfamate is unique due to the presence of the sulfamate group, which imparts distinct chemical reactivity and biological activity. For example, while sulfonates and sulfates are primarily involved in oxidation reactions, sulfamates can participate in both nucleophilic substitution and reduction reactions, offering a broader range of synthetic applications.
Propriétés
Numéro CAS |
648918-73-4 |
|---|---|
Formule moléculaire |
C13H19NO3S |
Poids moléculaire |
269.36 g/mol |
Nom IUPAC |
[(2R)-7-phenylhept-4-en-2-yl] sulfamate |
InChI |
InChI=1S/C13H19NO3S/c1-12(17-18(14,15)16)8-4-2-5-9-13-10-6-3-7-11-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H2,14,15,16)/t12-/m1/s1 |
Clé InChI |
UOFLRGGWFFMFFK-GFCCVEGCSA-N |
SMILES isomérique |
C[C@H](CC=CCCC1=CC=CC=C1)OS(=O)(=O)N |
SMILES canonique |
CC(CC=CCCC1=CC=CC=C1)OS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde](/img/structure/B12588645.png)
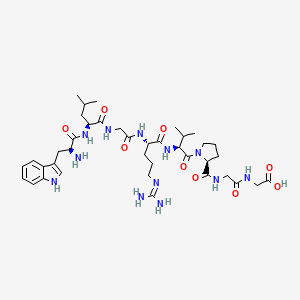
![Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-](/img/structure/B12588661.png)
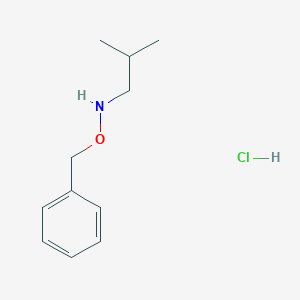
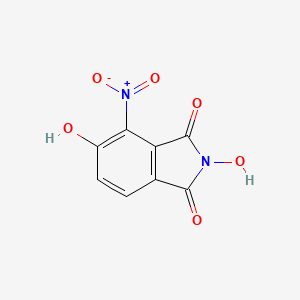
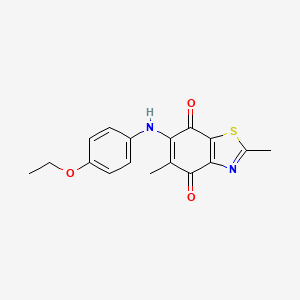
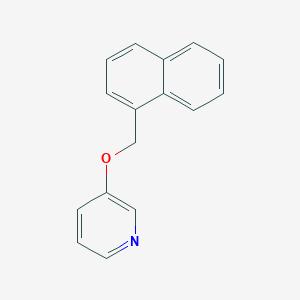

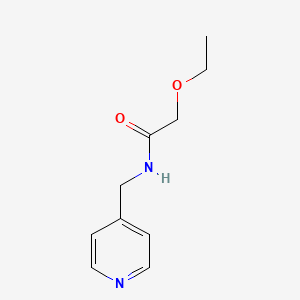
![Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588704.png)
![(3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B12588714.png)

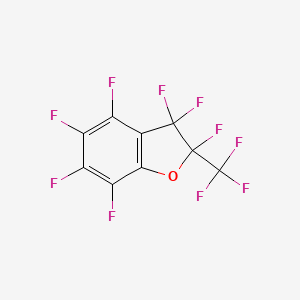
![1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B12588727.png)
